Thiophene-2

Vue d'ensemble

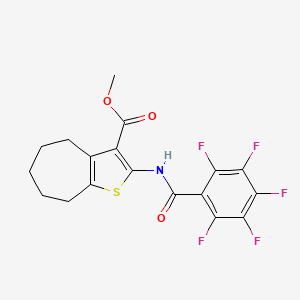

Description

Le 2-(perfluorobenzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate de méthyle est un composé organique complexe appartenant à la classe des dérivés du thiophène. Les dérivés du thiophène sont connus pour leurs diverses applications en chimie médicinale, en science des matériaux et en chimie industrielle . Ce composé, en particulier, présente une structure unique qui combine un groupe perfluorobenzamido avec un noyau cyclohepta[b]thiophène, ce qui en fait un sujet d’intérêt pour diverses applications de recherche scientifique.

Méthodes De Préparation

La synthèse du 2-(perfluorobenzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate de méthyle implique plusieurs étapes. Une autre méthode implique la réaction de Paal-Knorr, qui est la condensation de composés 1,4-dicarbonylés avec du pentasulfure de phosphore (P4S10) comme agents sulfurants . Les méthodes de production industrielle utilisent souvent la synthèse assistée par micro-ondes pour obtenir des rendements plus élevés et des temps de réaction plus rapides .

Analyse Des Réactions Chimiques

Le 2-(perfluorobenzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Applications de recherche scientifique

Le 2-(perfluorobenzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate de méthyle a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene-2 and its derivatives have garnered attention for their pharmacological potential. They exhibit a wide range of biological activities, including:

- Anticancer Activity : Thiophene derivatives have been shown to possess potent anticancer properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. One study reported that a specific derivative exhibited strong anti-cancer activity across multiple cell lines, leading to its selection for further testing by the National Cancer Institute .

- Antimicrobial Properties : this compound derivatives have been synthesized and evaluated for their antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. A recent study highlighted the efficacy of certain thiophene-based heterocycles against methicillin-resistant bacteria, showcasing their potential as new antimicrobial agents .

- Antioxidant Effects : The antioxidant capabilities of thiophene derivatives are notable, with several compounds demonstrating superior activity compared to standard antioxidants like ascorbic acid. This property is essential in combating oxidative stress-related diseases .

- Other Pharmacological Activities : Thiophene compounds also exhibit anti-inflammatory, anticonvulsant, anxiolytic, and anti-diabetic activities. Their diverse biological profiles make them attractive candidates for drug development .

Material Science

This compound is utilized in the development of electronic materials due to its conductive properties:

- Conductive Polymers : Thiophene derivatives are integral in the synthesis of conductive polymers used in organic electronics. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Photocatalytic Applications : Recent advancements have explored the use of thiophene-based compounds in photocatalysis for hydrogen production. These compounds can enhance the efficiency of photocatalytic systems due to their unique electronic properties .

Synthesis and Chemical Reactions

This compound serves as a key building block in organic synthesis:

- Synthesis of Complex Molecules : The compound is often employed in synthetic pathways to create more complex heterocyclic structures. For example, the Gewald reaction has been effectively utilized to synthesize novel thiophene derivatives with promising biological activities .

- Drug Design and Development : Computer-aided drug design techniques have been applied to thiophene derivatives, allowing researchers to predict their pharmacological profiles and optimize their structures for enhanced efficacy against diseases like leishmaniasis .

Data Table: Biological Activities of this compound Derivatives

Case Studies

- Anticancer Screening : A study conducted by researchers involved synthesizing a series of thiophene derivatives that were screened for anticancer activity against a panel of cell lines. The findings indicated that certain compounds exhibited significant antiproliferative effects, warranting further investigation into their mechanisms of action and potential clinical applications .

- Antimicrobial Efficacy : Another research effort focused on synthesizing thiophene-based heterocycles aimed at treating infections caused by resistant strains of bacteria. The study found that some derivatives had minimal inhibitory concentrations that were effective against targeted pathogens without affecting normal flora .

Mécanisme D'action

Le mécanisme d’action du 2-(perfluorobenzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes, tandis que ses propriétés anticancéreuses sont liées à son inhibition de kinases spécifiques impliquées dans la prolifération cellulaire . Les effets anti-inflammatoires du composé sont censés résulter de son inhibition des cytokines pro-inflammatoires .

Comparaison Avec Des Composés Similaires

Le 2-(perfluorobenzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate de méthyle peut être comparé à d’autres dérivés du thiophène tels que :

Suprofène : Un anti-inflammatoire non stéroïdien avec un squelette de thiophène 2-substitué.

Articaïne : Un anesthésique dentaire avec une structure de thiophène 2,3,4-trisubstitué.

Tipepidine : Un antitussif contenant un noyau thiophène. La particularité du 2-(perfluorobenzamido)-5,6,7,8-tétrahydro-4H-cyclohepta[b]thiophène-3-carboxylate de méthyle réside dans sa combinaison d’un groupe perfluorobenzamido avec un noyau cyclohepta[b]thiophène, qui confère des propriétés chimiques et biologiques distinctes.

Activité Biologique

Thiophene-2 is a member of the thiophene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, anti-cancer, antibacterial, and antioxidant properties. The findings are supported by data tables and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, have been synthesized and evaluated for various biological activities. The structural diversity and potential for modification make them attractive candidates for drug development. Key studies have highlighted their roles in inhibiting inflammatory pathways, combating bacterial infections, and exhibiting anticancer properties.

1. Anti-Inflammatory Activity

This compound derivatives have shown promising anti-inflammatory effects in various models. For instance, compounds derived from this compound have been tested in carrageenan-induced paw edema models, demonstrating significant inhibition of pro-inflammatory cytokines.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

In a study by Eleftheriadis et al., it was found that certain thiophene derivatives inhibited the expression of TNF-α and IL-8 in LPS-induced inflammation tests using THP-1 monocytes .

2. Anticancer Activity

This compound has been explored for its potential in cancer treatment. Research indicates that thiophene derivatives can inhibit histone deacetylases (HDAC), which are pivotal in cancer cell proliferation.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | 29.2 | COX/LOX inhibition | |

| Compound B | 6.0 | HDAC inhibition |

Kumar et al. demonstrated that the presence of chlorine and methyl groups in thiophene derivatives significantly contributed to their ability to inhibit PLA2, an enzyme involved in cancer progression .

3. Antibacterial Activity

This compound derivatives have also exhibited notable antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa.

Table 3: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| Compound 7b | P. aeruginosa | 20 | 86.9 |

| Compound 3b | S. aureus | 17 | 70.8 |

In a study focused on this compound-carboxamide derivatives, it was found that these compounds showed excellent activity against Pseudomonas aeruginosa, with inhibition zones measuring up to 20 mm .

4. Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated, with various compounds demonstrating the ability to scavenge free radicals effectively.

Case Studies and Research Findings

Several case studies illustrate the biological potential of this compound:

- Study on Anti-inflammatory Mechanisms : A study involving thiophene pyrazole hybrids indicated their ability to modulate inflammatory responses by inhibiting key signaling pathways such as ERK and NF-ĸB at a concentration of 10 µM .

- Anticancer Properties : Research utilizing pharmacophore modeling identified critical structural features necessary for HDAC inhibitory activity among thiophene derivatives, paving the way for new anticancer agents .

- Antibacterial Efficacy : A recent investigation into the antibacterial activity of thiophene derivatives revealed that specific substitutions significantly enhance their efficacy against resistant strains of bacteria .

Propriétés

IUPAC Name |

methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F5NO3S/c1-27-18(26)9-7-5-3-2-4-6-8(7)28-17(9)24-16(25)10-11(19)13(21)15(23)14(22)12(10)20/h2-6H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRWEULSKHQETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346310 | |

| Record name | Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420089-51-6 | |

| Record name | Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.